molecular formula C16H16ClNO2S B2795654 (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide CAS No. 1448140-00-8

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide

Cat. No.: B2795654
CAS No.: 1448140-00-8
M. Wt: 321.82
InChI Key: AINSGZKFIIMZTG-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide is a synthetic organic compound designed as a research chemical for investigative applications. This acrylamide derivative features a distinct molecular architecture, incorporating chlorophenyl, thiophene, and methoxyethyl functional groups. Such a structure is characteristic of compounds investigated for their potential as modulators of neuronal receptor systems . Acrylamide-based compounds have been the subject of significant research interest for their functional and structural interactions with ligand-gated ion channels, particularly the nicotinic acetylcholine receptor (nAChR) family . These receptors are critical targets for understanding neurological function and developing research tools. The presence of the thiophene heterocycle, a common pharmacophore in medicinal chemistry, is associated with a broad range of pharmacological activities and is frequently explored in the design of bioactive molecules . Researchers utilize this compound in structured, non-clinical studies to probe biological mechanisms. Its mechanism of action is hypothesized to involve interactions with specific protein targets, potentially influencing cell signaling pathways . It is strictly for use in laboratory research. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the product's Certificate of Analysis for specific data on identity, purity, and other characteristics.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-20-15(13-8-9-21-11-13)10-18-16(19)7-6-12-4-2-3-5-14(12)17/h2-9,11,15H,10H2,1H3,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINSGZKFIIMZTG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CC=C1Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CC=C1Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the acrylamide backbone through the reaction of 2-chlorobenzoyl chloride with 2-methoxy-2-(thiophen-3-yl)ethylamine, followed by purification processes such as recrystallization or chromatography to achieve high purity levels.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds featuring thiophene and chlorophenyl moieties. For instance, derivatives exhibiting similar structural characteristics have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Escherichia coli

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of this compound. Preliminary data suggest that this compound exhibits low cytotoxicity at concentrations up to 10 μM, indicating a favorable therapeutic index .

The proposed mechanism of action for this compound involves interaction with specific biological targets, including enzymes and receptors involved in cell signaling pathways. For example, similar compounds have been shown to inhibit protein kinases, which play a pivotal role in cellular proliferation and survival .

Case Studies

  • Inhibition of Kinase Activity : In vitro studies have demonstrated that compounds with similar structures can inhibit specific kinases at concentrations as low as 20 μM, leading to reduced cell proliferation in cancer cell lines .
  • Antiviral Properties : Research has also indicated potential antiviral activity against SARS-CoV-2 proteases, where modifications in the structure led to enhanced binding affinities and inhibition rates .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiophene moieties. For instance, derivatives similar to (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The incorporation of the thiophene ring enhances the biological activity, making these compounds promising candidates for developing new antibiotics.

Antioxidant Properties
Research has shown that compounds with similar structures exhibit antioxidant activity. The antioxidant capacity is often evaluated using assays like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), where certain derivatives have shown inhibition rates comparable to standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Synthesis and Structural Analysis

Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including the reaction of substituted thiophenes with appropriate acyl chlorides or aldehydes. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product .

Crystal Structure Analysis
Crystallographic studies have provided insights into the molecular arrangement and stability of this compound. The crystal structure reveals important interactions, such as hydrogen bonding and π-stacking between aromatic rings, which contribute to its stability and potentially its biological activity . Understanding these structural characteristics is crucial for further modifications aimed at enhancing efficacy.

Case Studies

Case Study 1: Antibacterial Activity Assessment
In a comparative study, derivatives of this compound were tested against various bacterial strains. The results indicated that modifications to the thiophene ring could significantly enhance antibacterial potency. For example, compounds with additional hydroxyl or amino groups showed increased activity against S. aureus compared to their methyl-substituted counterparts .

Case Study 2: DFT Studies on Electronic Properties
Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties of related thiophene derivatives. These studies revealed that variations in substituents affect the HOMO-LUMO energy gap, which is critical for understanding the reactivity and potential biological activity of these compounds . Such insights can guide future design strategies for more effective therapeutic agents.

Chemical Reactions Analysis

Michael Addition Reactions

The acrylamide's α,β-unsaturated carbonyl system enables nucleophilic additions via the Michael reaction mechanism.

Reaction TypeReagents/ConditionsProducts/OutcomesKey References
Thiol additionCysteine, glutathione (pH 7–9, 25°C)Covalent adducts at β-carbon
Amine additionPrimary amines (e.g., aniline, DMF, 60°C)β-Aminoacrylamide derivatives

Mechanistic Insight : The electron-withdrawing 2-chlorophenyl group enhances electrophilicity at the β-carbon, facilitating nucleophilic attack. Thiols exhibit higher reactivity than amines due to stronger nucleophilicity .

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes regioselective substitutions at the α-position (C2 or C5).

Reaction TypeReagents/ConditionsProductsKey References
NitrationHNO₃/H₂SO₄, 0–5°C2-Nitrothiophene derivative
HalogenationBr₂/FeBr₃, CH₂Cl₂, 25°C2-Bromothiophene analog

Structural Impact : EAS modifies electronic properties but retains the acrylamide core. The methoxy group on the ethyl chain remains inert under these conditions.

Oxidation Reactions

The thiophene moiety and acrylamide double bond are susceptible to oxidation.

Reaction TypeReagents/ConditionsProductsKey References
Thiophene oxidationmCPBA (DCM, 25°C)Thiophene-1-oxide
Double bond epoxidationH₂O₂/NaHCO₃, 40°CEpoxyacrylamide

Kinetic Notes : Thiophene oxidation occurs faster than acrylamide epoxidation due to lower activation energy.

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group participates in SNAr reactions under basic conditions.

Reaction TypeReagents/ConditionsProductsKey References
Methoxy substitutionNaOMe/MeOH, reflux2-Methoxyphenyl acrylamide
Amine substitutionNH₃/EtOH, 100°C2-Aminophenyl derivative

Regioselectivity : The para position to the chlorine atom is favored due to steric hindrance at the ortho position .

Hydrolysis and Degradation

The acrylamide bond undergoes hydrolysis under acidic or basic conditions.

Reaction TypeReagents/ConditionsProductsKey References
Acidic hydrolysisHCl (6M), 80°CAcrylic acid + 2-chloroaniline derivative
Basic hydrolysisNaOH (2M), 60°CSodium acrylate + amine byproduct

Stability Profile : Hydrolysis rates increase with temperature and ionic strength.

Photochemical Reactions

UV-induced [2+2] cycloadditions and isomerization have been observed in analogs.

Reaction TypeConditionsProductsKey References
E→Z isomerizationUV light (254 nm), THF(Z)-isomer (40% yield)
DimerizationUV light, benzophenone sensitizerCyclobutane-linked dimer

Quantum Yield : Isomerization efficiency depends on solvent polarity and excitation wavelength .

Coordination Chemistry

The acrylamide carbonyl and thiophene sulfur act as ligands for metal complexes.

Metal IonConditionsComplex TypeKey References
Pd(II)PdCl₂, DMF, 60°CSquare-planar Pd-acrylamide complex
Fe(III)FeCl₃, EtOH, 25°COctahedral Fe-thiophene adduct

Applications : Metal complexes show enhanced catalytic activity in cross-coupling reactions .

Polymerization

Radical-initiated polymerization produces polyacrylamides with pendant functionalities.

InitiatorConditionsPolymer PropertiesKey References
AIBN70°C, DMFMn ~15 kDa, PDI 1.8
UV initiationBenzophenone, 365 nmCross-linked hydrogel

Functionality Retention : Thiophene and chlorophenyl groups remain intact, enabling post-polymerization modifications.

Comparison with Similar Compounds

Table 1. Structural Comparison of Acrylamide Derivatives

Compound Name Acrylamide Substituent (R1) Nitrogen Substituent (R2) Key Features Reference
Target Compound 2-Chlorophenyl 2-Methoxy-2-(thiophen-3-yl)ethyl Thiophene, methoxy -
(E)-N-(2-Allylphenyl)-3-(2-chlorophenyl)acrylamide 2-Chlorophenyl 2-Allylphenyl Allyl group (enhanced hydrophobicity)
(E)-3-Phenyl-N-(trichloro-dichloroanilino-ethyl)acrylamide Phenyl 2,2,2-Trichloro-1-[(2,4-dichlorophenyl)amino]ethyl Trichloro, dichloroanilino (high lipophilicity)
(E)-N-(3-Chlorophenyl)-3-[5-(2-chlorophenyl)furyl]acrylamide 5-(2-Chlorophenyl)-2-furyl 3-Chlorophenyl Dual chlorophenyl, furan (π-π interactions)
(E)-3-(Thiophen-3-yl)-N-(trichloro-quinolinyl-ethyl)acrylamide (S5) Thiophen-3-yl 2,2,2-Trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl Thiophene, quinoline (metal coordination)
(E)-N-(Indolylethyl)-3-(2-chlorophenyl)acrylamide (5b) 2-Chlorophenyl 2-(1H-Indol-3-yl)ethyl Indole (hydrogen-bonding potential)

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The trichloro-dichloroanilino group in increases logP significantly compared to the target’s methoxy-thiophene group, which balances hydrophobicity and solubility.
  • Steric Effects: The bulky quinoline-thioureido group in S5 may hinder membrane permeability compared to the target’s smaller substituents.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide?

  • Methodological Answer : Synthesis optimization requires precise control of temperature (40–60°C), solvent selection (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios of intermediates. Catalysts such as triethylamine enhance acylation efficiency. Multi-step purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Reaction progress should be monitored via TLC (Rf = 0.3–0.5) .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign trans-alkene protons (δ 7.45, d, J = 15.5 Hz) and aromatic protons (δ 6.80–7.80 for thiophene/chlorophenyl). Methoxy groups appear as singlets (δ 3.35).
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 377.09 (C₁₉H₂₁ClN₂O₂S).
  • IR : Amide C=O stretch at ~1650 cm⁻¹ .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

  • Methodological Answer : Standardize stock solutions in DMSO (<0.1% final concentration), validate purity via HPLC (>98%), and use positive controls (e.g., known kinase inhibitors). Biological replicates (n ≥ 3) and dose-response curves (IC₅₀ calculations) reduce variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this acrylamide derivative?

  • Methodological Answer : Cross-validate data using orthogonal assays (e.g., enzymatic vs. cell-based). Analyze batch-to-batch purity differences via LC-MS. Perform molecular dynamics simulations to assess target binding under varying pH/temperature conditions .

Q. How can the compound’s reactivity with cysteine residues be experimentally validated?

  • Methodological Answer : Conduct Michael addition kinetics using Ellman’s reagent (DTNB) to quantify free thiol depletion. Confirm adduct formation via LC-MS/MS. Compare reactivity with cysteine-to-serine mutants in target proteins .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize residues with ΔG < -8 kcal/mol.
  • QSAR Models : Train regression models on substituent electronic parameters (Hammett σ) and bioactivity data. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. How do solvent effects influence the compound’s stability during long-term storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) in DMSO, ethanol, and solid-state. Monitor degradation via UPLC at 0, 1, 3, and 6 months. Solid-state storage under argon at -20°C minimizes hydrolysis .

Q. What experimental designs elucidate the role of the thiophene moiety in target engagement?

  • Methodological Answer : Synthesize analogs with thiophene replaced by furan or phenyl rings. Compare binding affinities via SPR or ITC. Use mutagenesis to identify hydrogen-bonding residues in the target protein .

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